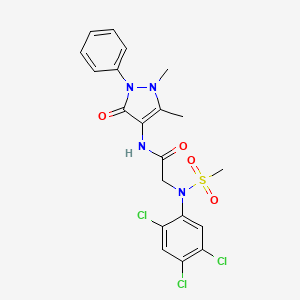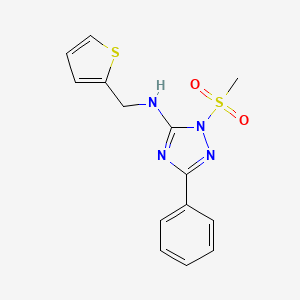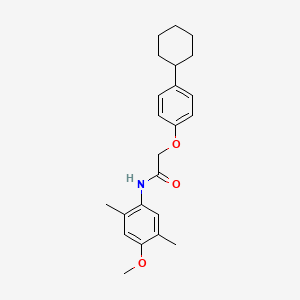![molecular formula C17H24ClN3OS B4186363 N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4186363.png)
N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide
Vue d'ensemble
Description
N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies investigating its mechanism of action, physiological effects, and potential limitations.
Mécanisme D'action
N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide inhibits the activity of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is involved in the regulation of the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in the cell. By inhibiting NAE, this compound prevents the activation of NEDD8 and disrupts the ubiquitin-proteasome pathway, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to induce autophagy in cancer cells, which is a process by which cells degrade and recycle their own components. This compound has also been shown to modulate the activity of a number of other proteins involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide is its specificity for NAE, which makes it a valuable tool for studying the ubiquitin-proteasome pathway and its role in cancer development. However, this compound has also been shown to have some limitations, such as its toxicity to normal cells and its potential to induce resistance in cancer cells.
Orientations Futures
There are a number of future directions for research on N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide and its potential therapeutic applications. For example, researchers may investigate the use of this compound in combination with other cancer therapies to enhance its effectiveness. Additionally, researchers may investigate the use of this compound in the treatment of other diseases that involve the ubiquitin-proteasome pathway, such as neurodegenerative diseases. Finally, researchers may investigate the development of new NAE inhibitors that have improved specificity and reduced toxicity compared to this compound.
Applications De Recherche Scientifique
N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome pathway. By inhibiting NAE, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3OS/c1-2-3-10-15(22)20-17(23)19-14-9-7-8-13(18)16(14)21-11-5-4-6-12-21/h7-9H,2-6,10-12H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNNWNFTFVARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4186287.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4186288.png)
![2-[(4-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4186291.png)
![2-[(3-iodo-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4186301.png)
![2-(2-{4-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4186302.png)


![2-iodo-5-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B4186338.png)
![12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4186355.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4186356.png)

![N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4186376.png)
![5-phenyl-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186384.png)
